molecular formula C4H6ClN3 B3182292 5-chloro-1-methyl-1H-pyrazol-4-amine CAS No. 406189-04-6

5-chloro-1-methyl-1H-pyrazol-4-amine

Cat. No.: B3182292
CAS No.: 406189-04-6
M. Wt: 131.56 g/mol
InChI Key: HHGWNOSKFDRZHS-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-1H-pyrazol-4-amine is a derivative of pyrazole, a class of compounds known for their diverse chemical and biological properties. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a chlorine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring gives this compound its unique chemical characteristics .

Mechanism of Action

Target of Action

5-Chloro-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative, which are known for their diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases are transmitted through the bite of sandflies and mosquitoes .

Mode of Action

The compound interacts with its targets by inhibiting their growth and replication. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may have a similar mode of action.

Biochemical Pathways

It is known that pyrazole derivatives can affect a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities . Therefore, it is likely that this compound affects multiple biochemical pathways, leading to its antileishmanial and antimalarial activities.

Pharmacokinetics

It is known that the compound is a solid at room temperature and has some solubility in chloroform and dichloromethane . It also has some solubility in alcohol and dimethyl sulfoxide, which are polar solvents . These properties may affect the compound’s bioavailability.

Result of Action

The result of the action of this compound is the inhibition of the growth and replication of Leishmania aethiopica and Plasmodium berghei, leading to its antileishmanial and antimalarial activities . In particular, certain compounds showed superior antipromastigote activity, being more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Biochemical Analysis

Biochemical Properties

5-chloro-1-methyl-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in the synthesis of derivatives with potential anticonvulsant properties . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the biomolecules involved.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit antimicrobial and antiviral activities, which suggests its potential impact on cellular defense mechanisms . Additionally, its interaction with specific enzymes can lead to alterations in metabolic pathways, affecting overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding interactions with enzymes involved in metabolic pathways can result in changes in gene expression and subsequent cellular responses . These interactions are often mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of this compound can vary depending on environmental conditions such as temperature and pH . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or antiviral activity. At higher doses, it may cause toxic or adverse effects. For example, studies have indicated that high doses of pyrazole derivatives can lead to hepatotoxicity and other adverse effects in animal models . It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, the presence of specific transporters can facilitate the uptake and distribution of the compound within target tissues, influencing its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, localization to the mitochondria or nucleus can influence the compound’s impact on cellular metabolism and gene expression, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of 1-methyl-3-oxobutan-1-one with hydrazine hydrate in the presence of a chlorinating agent can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorinating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-8-4(5)3(6)2-7-8/h2H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGWNOSKFDRZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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